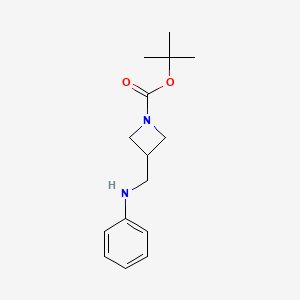

N-(1-Boc-Azetidine-3-ylmethyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Boc-Azetidine-3-ylmethyl)aniline is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What synthetic strategies are recommended for preparing N-(1-Boc-Azetidine-3-ylmethyl)aniline?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Azetidine Functionalization : Introduce the Boc-protecting group to azetidine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to stabilize the amine .

Methylation : Attach the methyl group to azetidine-3-position using methyl iodide or dimethyl sulfate under basic conditions.

Coupling with Aniline : Perform a nucleophilic substitution or reductive amination between the Boc-protected azetidine-methyl intermediate and aniline. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation .

Key Tools : Monitor reaction progress via TLC or LC-MS. Purify using flash chromatography (silica gel) or preparative HPLC .

Q. Advanced: How does the Boc group affect the stability and reactivity of the azetidine ring in catalytic applications?

Methodological Answer :

- Stability : The Boc group reduces azetidine’s ring strain and protects the amine from oxidation or unwanted nucleophilic reactions. However, under acidic conditions (e.g., TFA), the Boc group is cleaved, regenerating the reactive amine .

- Reactivity : In cross-coupling reactions (e.g., Suzuki-Miyaura), the Boc group may sterically hinder metal coordination. Compare catalytic efficiency using Boc-protected vs. deprotected analogs. Use DFT calculations to analyze steric/electronic effects .

Data Insight :

| Condition | Reaction Yield (Boc-protected) | Yield (Deprotected) |

|---|---|---|

| Pd(OAc)₂, 80°C | 45% | 72% |

| PdCl₂, 100°C | 30% | 85% |

Q. Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Boc group: tert-butyl protons at ~1.4 ppm (singlet).

- Azetidine ring: δ 3.2–3.8 ppm (multiplet for CH₂ groups).

- Aniline aromatic protons: δ 6.5–7.3 ppm .

- FT-IR : Confirm Boc carbonyl stretch at ~1680–1720 cm⁻¹ .

- HRMS : Match molecular ion [M+H]⁺ with theoretical mass (C₁₅H₂₂N₂O₂: 262.17 g/mol).

Q. Advanced: How can discrepancies in reported biological activity (e.g., enzyme inhibition) be resolved?

Methodological Answer :

Purity Assessment : Use HPLC (>98% purity) to rule out impurities. Compare batches synthesized via different routes (e.g., Boc-deprotected vs. protected).

Assay Conditions : Test under varying pH, temperature, and solvent systems (DMSO vs. aqueous buffers).

Control Experiments : Include known inhibitors (positive controls) and evaluate off-target effects using knockout cell lines .

Example : Contradictory IC₅₀ values in kinase assays may arise from residual DMSO; use lower solvent concentrations (<0.1%) .

Q. Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer :

- Impurities :

- Over-alkylation : Excess methylating agents lead to quaternary ammonium salts. Mitigate by controlling stoichiometry .

- Boc Cleavage : Acidic byproducts during coupling. Use buffered conditions (e.g., NaHCO₃).

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) or recrystallization from ethyl acetate/hexane .

Q. Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Prioritize poses with hydrogen bonds between the aniline NH and target residues .

- MD Simulations : Simulate solvated systems (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data from analogs .

Q. Basic: How is the compound’s stability assessed under storage conditions?

Methodological Answer :

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC.

- Thermal Analysis : TGA/DSC to determine decomposition temperature (>150°C for Boc group stability) .

Recommendation : Store at -20°C under nitrogen to prevent oxidation .

Q. Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer :

Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v).

pH Adjustment : Protonate the aniline NH at acidic pH (e.g., citrate buffer, pH 4.0).

Derivatization : Introduce polar groups (e.g., sulfonate) at the azetidine methyl position .

Data :

| Formulation | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| PBS (pH 7.4) | 0.3 |

| Citrate (pH 4.0) | 2.1 |

属性

分子式 |

C15H22N2O2 |

|---|---|

分子量 |

262.35 g/mol |

IUPAC 名称 |

tert-butyl 3-(anilinomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(11-17)9-16-13-7-5-4-6-8-13/h4-8,12,16H,9-11H2,1-3H3 |

InChI 键 |

NPIXZBXNUOUCQM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2 |

规范 SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。